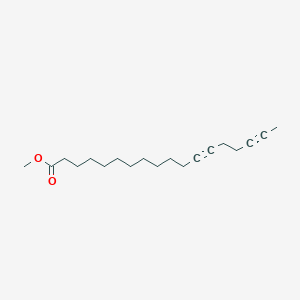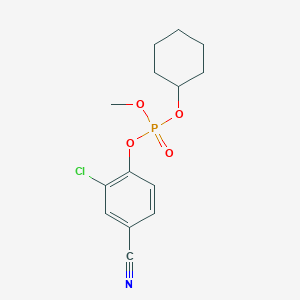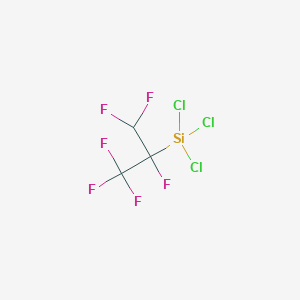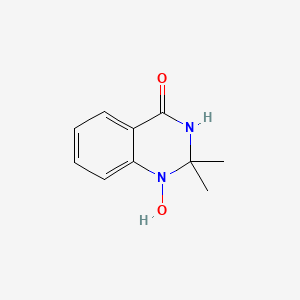
1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization and hydroxylation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the synthesis of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. This might include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Quinazolinone: A closely related compound with similar structural features.
Dihydroquinazoline: Another related compound with slight structural differences.
Uniqueness
1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific hydroxyl and dimethyl substitutions, which can influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
属性
CAS 编号 |
61158-06-3 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
1-hydroxy-2,2-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)11-9(13)7-5-3-4-6-8(7)12(10)14/h3-6,14H,1-2H3,(H,11,13) |
InChI 键 |
QJLJEFPXDZGYQE-UHFFFAOYSA-N |
规范 SMILES |
CC1(NC(=O)C2=CC=CC=C2N1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)
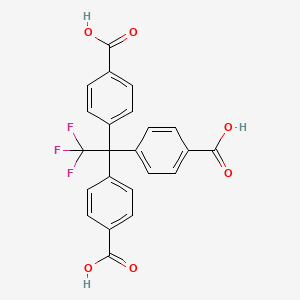



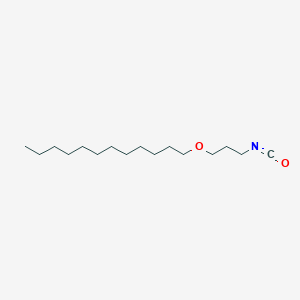
![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
